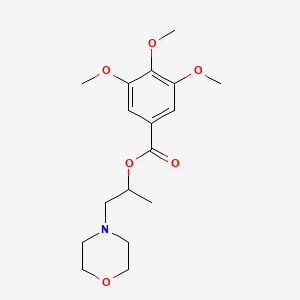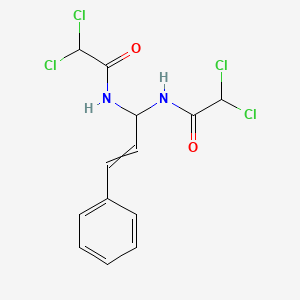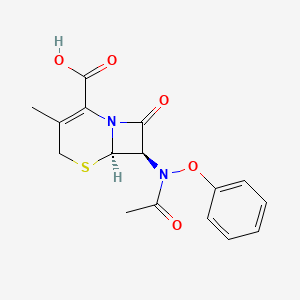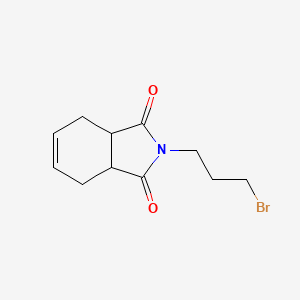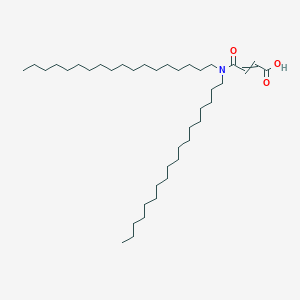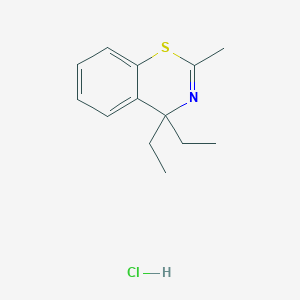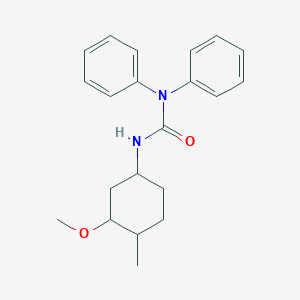
N'-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with methoxy and methyl groups, and a diphenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea typically involves the reaction of 3-methoxy-4-methylcyclohexylamine with diphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
- N’-(3-Methoxy-4-methylphenyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylbenzyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylthiourea
Uniqueness
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
59477-66-6 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
3-(3-methoxy-4-methylcyclohexyl)-1,1-diphenylurea |
InChI |
InChI=1S/C21H26N2O2/c1-16-13-14-17(15-20(16)25-2)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H,22,24) |
InChIキー |
UQGHSOJLOBABSY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1OC)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


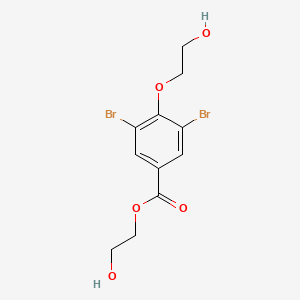
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)

![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
